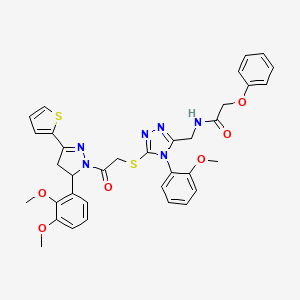

![molecular formula C12H10N4O4S B2549033 N-(苯并[d][1,3]二氧杂环-5-基)-2-((5-氧代-4,5-二氢-1,2,4-三嗪-3-基)硫代)乙酰胺 CAS No. 872628-49-4](/img/structure/B2549033.png)

N-(苯并[d][1,3]二氧杂环-5-基)-2-((5-氧代-4,5-二氢-1,2,4-三嗪-3-基)硫代)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-substituted acetamide derivatives typically involves a two-step chemical synthesis. For instance, different amino benzothiazoles were chloroacetylated and further reacted with substituted piperazines in the presence of a base to obtain N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs . Similarly, other papers describe the synthesis of related compounds through reactions involving acetyl chloride and corresponding heterocyclic compounds . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of N-substituted acetamide derivatives is characterized using techniques such as 1H NMR, 13C NMR, and elemental analysis . These techniques help confirm the chemical structure of the synthesized compounds. The molecular docking experiments, as mentioned in paper , could also provide insights into the binding interactions of similar compounds with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of N-substituted acetamide derivatives are typically nucleophilic substitution reactions where an amino group reacts with an acyl chloride or similar acylating agent to form the acetamide linkage . The specific reactions for the compound would likely involve the formation of the 1,2,4-triazine ring and its subsequent thio-substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted acetamide derivatives are not explicitly detailed in the provided papers. However, these properties can be inferred from the general behavior of similar compounds. They are likely to have moderate to low solubility in water, with solubility improving in polar organic solvents. The presence of aromatic and heterocyclic rings in the structure suggests that these compounds may exhibit significant UV absorption, which could be useful in spectroscopic analysis .

Relevant Case Studies

The provided papers include case studies where the synthesized N-substituted acetamide derivatives were evaluated for various biological activities. For example, some compounds showed anti-inflammatory activity by carrageenan-induced paw edema method , positive inotropic activity in isolated rabbit heart preparations , anti-HIV activity using the MTT method , and antitumor activities in vitro against human cancer cell lines . These studies demonstrate the potential therapeutic applications of N-substituted acetamide derivatives and could serve as a basis for the evaluation of the compound .

科学研究应用

合成和表征

超声辅助合成

该化合物采用超声辅助法合成,与传统方法相比,反应时间显着缩短,收率更高。该方法涉及 2-叠氮基-N-(苯并[d]噻唑-2-基)乙酰胺衍生物与不同炔烃之间的 1,3-偶极环加成反应,由 CuSO4·5H2O/抗坏血酸钠催化,展示了一种有效的方法来生成可能具有抗菌应用的 1,2,3-三唑,将生物活性苯并噻唑核连接起来 (Rezki,2016)。

生物活性

抗菌评价

按照上述方法合成的化合物针对各种细菌菌株(包括革兰氏阳性菌和革兰氏阴性菌)以及真菌菌株进行了抗菌活性评估。这些化合物表现出有希望的抗菌活性,最小抑菌浓度 (MIC) 范围为 4 至 16 μg/mL,表明它们有可能作为新型抗菌剂 (Rezki,2016)。

抗炎活性及 p38α MAP 激酶抑制

合成了 N-(苯并噻唑/恶唑-2-基)-2-[(5-(苯氧甲基)-4-芳基-4H-1,2,4-三唑-3-基)硫代]乙酰胺衍生物,并显示出显着的体外和体内抗炎活性以及 p38α MAP 激酶抑制。研究结果表明,这些化合物可以作为开发新型抗炎药的先导 (Tariq 等,2018)。

抗疟疾和 COVID-19 药物潜力

对一些抗疟疾磺酰胺(包括相关化合物)的理论研究利用计算和分子对接研究来揭示它们作为 COVID-19 药物的潜力。这些研究突出了此类化合物在应对新出现的健康挑战方面的多功能性 (Fahim & Ismael,2021)。

属性

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O4S/c17-10-4-13-16-12(15-10)21-5-11(18)14-7-1-2-8-9(3-7)20-6-19-8/h1-4H,5-6H2,(H,14,18)(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOHXILPBTWPJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=CC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d][1,3]dioxol-5-yl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

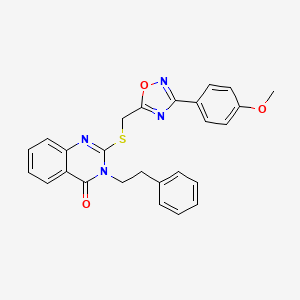

![2-allyl-6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3(2H)-one](/img/structure/B2548952.png)

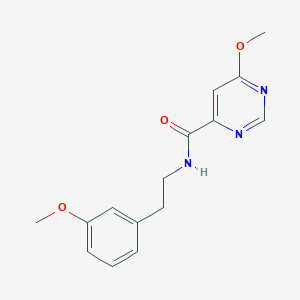

![1-(2-methoxyphenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2548953.png)

![8-chloro-2-(cyclopropylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2548955.png)

![2-((1-(Methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2548958.png)

![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]furan-2-carboxylic acid](/img/structure/B2548960.png)

![3,6-dimethyl-2-[(6-methyl-1H-benzimidazol-2-yl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2548962.png)

![tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/no-structure.png)

![6-(4-methoxyphenyl)-3-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2548970.png)

![2-(3-cyclohexyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2548971.png)

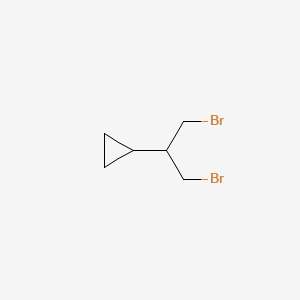

![(E)-4-(Dimethylamino)-N-[[1-(4-hydroxyoxan-4-yl)cyclopropyl]methyl]but-2-enamide](/img/structure/B2548973.png)